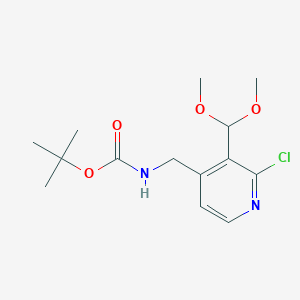

![molecular formula C16H27NO5 B1531121 (2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester CAS No. 881683-80-3](/img/structure/B1531121.png)

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester

Descripción general

Descripción

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. The Boc group could be removed under acidic conditions to reveal the amine. The ester could be hydrolyzed to form a carboxylic acid and an alcohol. The ketone could undergo a variety of reactions, including nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar ester and ketone groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Amino Acid Derivative Synthesis

Research has shown the utility of tert-butoxycarbonyl (Boc) protected amino acids and derivatives in the synthesis of peptides and amino acid-based compounds. For instance, studies describe the use of Boc-protected amino acids for C-alkylation of peptides containing aminomalonate and amino(cyano)acetate residues, highlighting the method's efficiency in peptide backbone modification and the synthesis of novel peptides with high yields and selectivity for certain epimeric products (Matt & Seebach, 1998).

Organic Synthesis Methodologies

The compound has been implicated in various organic synthesis methodologies, such as the rapid analysis of amino acid enantiomers by chiral-phase capillary gas chromatography. This technique involves derivatizing amino acids into a variety of N(O)-alkoxycarbonyl alkyl esters for the rapid separation of enantiomeric isomers, demonstrating the importance of such derivatives in analytical chemistry (Abe et al., 1996).

Polymer Synthesis

Additionally, the synthesis and polymerization of amino acid-functionalized norbornene diester monomers have been explored. Novel norbornene diester derivatives derived from amino acids were synthesized and polymerized using the Grubbs catalyst, showcasing the feasibility of ring-opening metathesis polymerization (ROMP) for producing polymers with high molecular weights and good yields. This research opens avenues for the design of new polymer materials with specific properties (Sutthasupa et al., 2007).

Propiedades

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxonon-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO5/c1-6-8-9-12(18)10-11-13(14(19)21-7-2)17-15(20)22-16(3,4)5/h6,13H,1,7-11H2,2-5H3,(H,17,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEDAZUFCSWHKI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)CCC=C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)CCC=C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

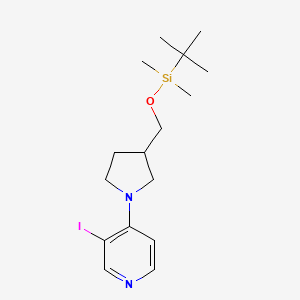

![2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine](/img/structure/B1531038.png)

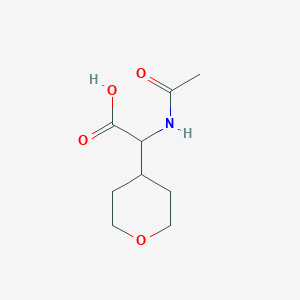

![3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531043.png)